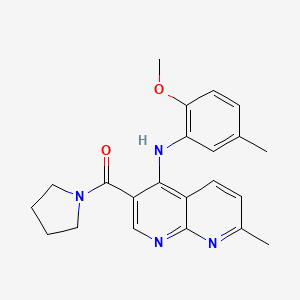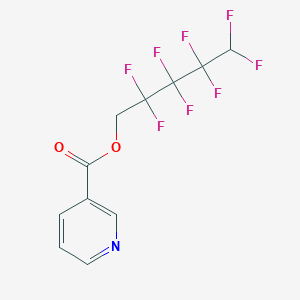![molecular formula C20H25N3OS B2868330 3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 450340-19-9](/img/structure/B2868330.png)
3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl group, a thieno[3,4-c]pyrazole group, and a propanamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Aplicaciones Científicas De Investigación
Metal Complex Formation
- Studies on palladium(II) chloride complexes with derivatives of polyfunctional ligands such as 3-(pyrazol-1-yl)propanamide (PPA) indicate that substituting one of the amide hydrogens with alkyl residues leads to the formation of supramolecular hydrogen-bonded chains or cyclic dimers. These complexes were characterized by X-ray diffraction, revealing the monodentate coordination of the PPA-type ligands, showcasing the potential of such compounds in creating novel metal-organic frameworks or catalytic systems (Palombo et al., 2019).
Immunomodulating Activity
- A series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were synthesized and found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. This indicates their potential use in immune system modulation and as therapeutic agents in treating diseases requiring immune system support or modification (Doria et al., 1991).
Synthesis of Heterocyclic Compounds with Anti-tumor Activities
- The synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives from cyanoacetylhydrazine was explored. The anti-tumor evaluations of these compounds against various human tumor cell lines demonstrated their significant inhibitory effects, surpassing those of the reference drug doxorubicin in some cases. This research highlights the potential of these compounds in developing new anti-cancer drugs (Mohareb et al., 2014).
Anticancer Agents and Cell Cycle Inhibition
- Pyrazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), with significant structure-activity relationship (SAR) work leading to the development of compounds like celecoxib, which is in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis. This underscores the role of such compounds in designing new drugs targeting inflammation and cancer (Penning et al., 1997).
Design and Synthesis of Thiazolyl-Pyrazole Derivatives as Anticancer Agents
- The design and synthesis of thiazolyl-pyrazole derivatives have shown promising binding affinities against the epidermal growth factor receptor kinase (EGFR), with some compounds exhibiting cytotoxic activities close to the standard drug Doxorubicin. This suggests their potential as targeted therapies in cancer treatment (Sayed et al., 2019).
Propiedades
IUPAC Name |
3-cyclopentyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-14-6-2-5-9-18(14)23-20(16-12-25-13-17(16)22-23)21-19(24)11-10-15-7-3-4-8-15/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZGXGYLHUMZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B2868249.png)
![N-(5-Chloropyridin-2-yl)-1-[3-(prop-2-enoylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B2868250.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2868251.png)
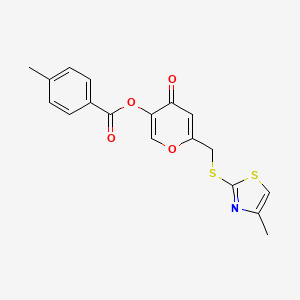
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2868253.png)
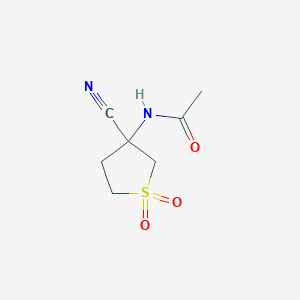
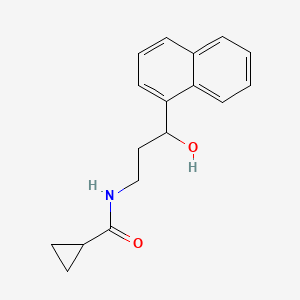
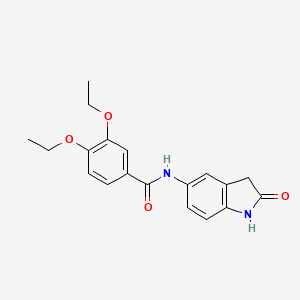
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2868262.png)
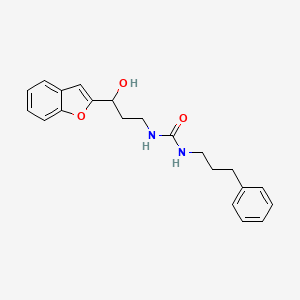
![2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868265.png)
